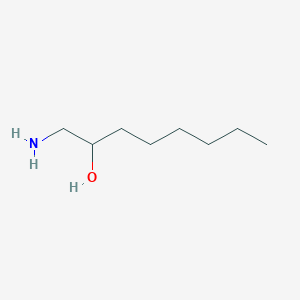
2-Octanol, 1-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octanol, 1-amino- is an organic compound with the molecular formula C8H19NO It is an amino alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to an octane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Octanol, 1-amino- can be synthesized through several methods. One common approach involves the reaction of octanal with ammonia in the presence of a reducing agent such as sodium borohydride. This reaction typically occurs under mild conditions and yields 2-Octanol, 1-amino- as the primary product.
Industrial Production Methods: In industrial settings, the production of 2-Octanol, 1-amino- may involve the catalytic hydrogenation of octanenitrile. This process requires specific catalysts, such as palladium on carbon, and is conducted under high pressure and temperature to achieve optimal yields.
Chemical Reactions Analysis
Types of Reactions: 2-Octanol, 1-amino- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an alkylamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Octanal or octanone.
Reduction: Octylamine.
Substitution: Octyl halides or octyl esters.
Scientific Research Applications
2-Octanol, 1-amino- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of surfactants and emulsifiers.
Biology: The compound is studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals, including corrosion inhibitors and lubricants.
Mechanism of Action
The mechanism by which 2-Octanol, 1-amino- exerts its effects is primarily through its interaction with cellular membranes. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions with membrane phospholipids, potentially influencing membrane fluidity and permeability. Additionally, the compound may interact with specific protein targets, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
1-Aminobutan-2-ol: A shorter-chain analog with similar chemical properties but different biological activity.
1-Aminopropan-2-ol: Another amino alcohol with a shorter carbon chain, used in different industrial applications.
2-Amino-1-butanol: A compound with a similar structure but different stereochemistry and reactivity.
Uniqueness: 2-Octanol, 1-amino- is unique due to its longer carbon chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers. Its specific interactions with cellular membranes also differentiate it from shorter-chain analogs, potentially offering unique therapeutic benefits.
Properties
CAS No. |
4255-35-0 |
|---|---|
Molecular Formula |
C8H19NO |
Molecular Weight |
145.24 g/mol |
IUPAC Name |
1-aminooctan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7,9H2,1H3 |
InChI Key |
MPGVRLGIUWFEPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CN)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
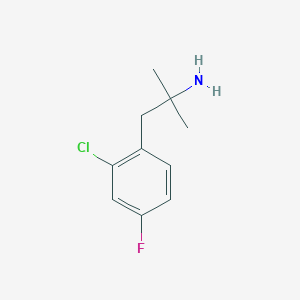
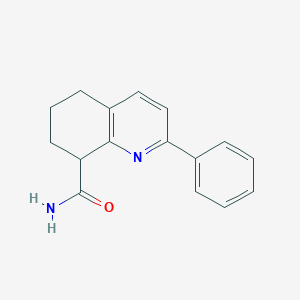
![Bicyclo[4.2.1]non-3-en-9-one](/img/structure/B8710616.png)
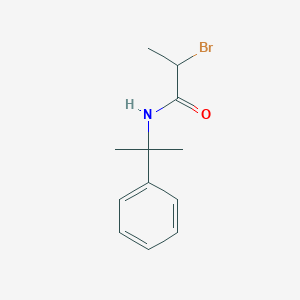
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B8710647.png)

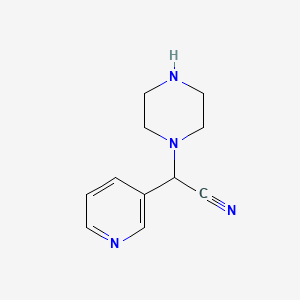
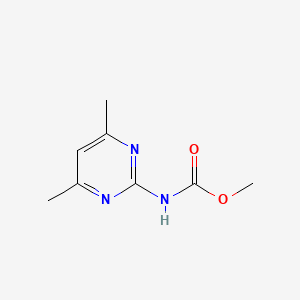
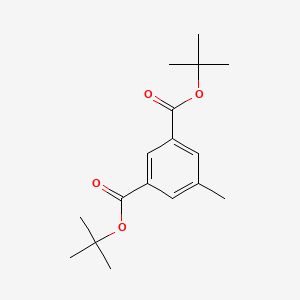
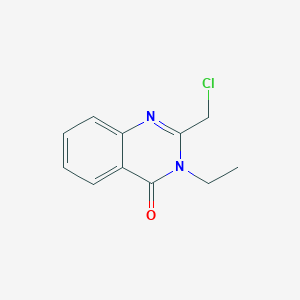
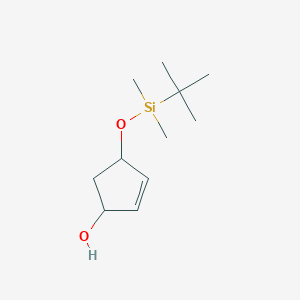
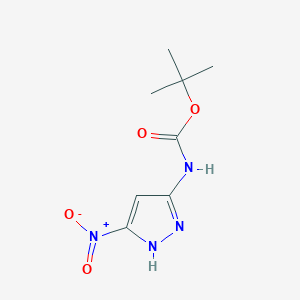
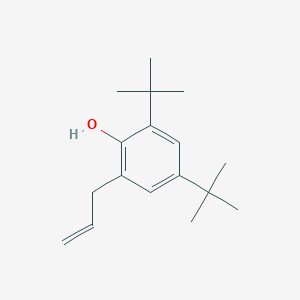
![2-{[(2,4-Difluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B8710712.png)
